N-benzyl-1H-1,2,4-triazol-5-amine
Description
Significance of the 1,2,4-Triazole (B32235) Heterocyclic System in Chemical Sciences
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and materials science due to its unique properties. wisdomlib.orgwisdomlib.orgnih.gov Derivatives of 1,2,4-triazole are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, antiviral, anticonvulsant, and anti-inflammatory properties. imist.maresearchgate.net The versatility of the triazole ring allows for the introduction of various substituents, enabling the fine-tuning of its chemical and biological characteristics. nih.gov This has led to the development of numerous pharmaceutical agents and functional materials.
The stability of the triazole nucleus, conferred by resonance, and its ability to participate in hydrogen bonding and other non-covalent interactions are key to its utility. nih.govimist.ma These inherent properties have established 1,2,4-triazole derivatives as crucial scaffolds in the design of new molecules with diverse applications. nih.gov
Rationale for Research Focus on N-benzyl-1H-1,2,4-triazol-5-amine and Related N-Benzylated Triazoles
The specific focus on this compound stems from the desire to explore how the addition of a benzyl (B1604629) group to the 1,2,4-triazole core influences its properties. The benzyl group, with its aromatic ring, can introduce steric and electronic effects that modulate the biological activity and physical properties of the parent triazole.
Research into N-benzylated triazoles is driven by the potential for creating new therapeutic agents. For instance, the combination of the triazole's inherent bioactivity with the properties of the benzyl substituent could lead to compounds with enhanced or novel pharmacological profiles. Studies have explored N-benzyl derivatives of triazoles for various applications, including their potential as anticancer and neuroprotective agents. nih.govnih.gov
Overview of Academic Research Trends on this compound
Academic research on this compound and its analogues is multifaceted. A significant trend involves the synthesis of novel derivatives and their subsequent evaluation for a range of biological activities. Researchers are actively investigating the structure-activity relationships (SAR) of these compounds to understand how different substituents on the benzyl and triazole rings affect their efficacy. acs.org
Another area of focus is the development of efficient and sustainable synthetic methodologies for these compounds. This includes the use of microwave-assisted synthesis to reduce reaction times and improve yields. globalresearchonline.netacs.org Furthermore, computational studies, such as molecular docking, are increasingly being employed to predict the interactions of these molecules with biological targets, thereby guiding the design of more potent compounds. mdpi.com
Scope and Objectives of Research Endeavors on this Compound
The primary objectives of research on this compound are centered on the discovery and development of new chemical entities with potential therapeutic value. Key research goals include:
Synthesis and Characterization: To devise and optimize synthetic routes to this compound and its derivatives, and to fully characterize their structures using modern analytical techniques.
Biological Evaluation: To screen these compounds for a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory effects.
Structure-Activity Relationship (SAR) Studies: To systematically modify the structure of the lead compounds and to establish a clear understanding of the relationship between their chemical structure and biological activity.
Mechanistic Studies: To elucidate the underlying mechanisms of action by which these compounds exert their biological effects.
The following table provides a summary of recent research findings on related N-benzylated triazole derivatives:
| Compound/Derivative | Research Focus | Key Findings |
| N-benzyl-1,2,4-triazole derivatives | Neuroprotection | Some derivatives showed significant protection of neuronal cells against oxidative stress. nih.gov |
| Amide-functionalized 1,2,4-triazol-5-amines | Enzyme Inhibition | N-benzylamide derivatives exhibited submicromolar inhibitory activity against certain coagulation factors. acs.org |
| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | Antioxidant Activity | Novel nitrones containing a benzyl group were synthesized and showed antioxidant properties. mdpi.com |
| 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine | Synthesis and Structural Analysis | The synthesis and crystal structure of this related compound were reported, providing insights into the molecular geometry. nih.govnih.gov |
Properties
CAS No. |
5369-93-7 |
|---|---|
Molecular Formula |
C9H10N4 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-benzyl-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C9H10N4/c1-2-4-8(5-3-1)6-10-9-11-7-12-13-9/h1-5,7H,6H2,(H2,10,11,12,13) |
InChI Key |
PDTIKKSRGXUEGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NN2 |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Strategies for N Benzyl 1h 1,2,4 Triazol 5 Amine and Its Chemical Analogues
Classical and Conventional Synthetic Approaches
The foundational methods for constructing the 1,2,4-triazole (B32235) ring have been well-established for over a century, providing the basis for the synthesis of a vast array of derivatives.
Condensation Reactions for 1,2,4-Triazole Ring Formation
Condensation reactions are a cornerstone in the synthesis of 1,2,4-triazoles. A prevalent method involves the reaction of aminoguanidine (B1677879) or its salts with carboxylic acids or their derivatives. orgsyn.orggoogle.com In the context of synthesizing N-benzyl-1H-1,2,4-triazol-5-amine, a plausible route would involve the condensation of a benzyl-containing carboxylic acid derivative with aminoguanidine. The initial step is the formation of a guanyl hydrazide intermediate, which then undergoes cyclization, often with heating, to yield the 3-substituted-5-amino-1,2,4-triazole. mdpi.com The benzyl (B1604629) group can be introduced either on the starting carboxylic acid or through subsequent N-alkylation of the triazole ring.
Another common condensation approach involves the reaction of hydrazides with other reagents. For instance, the reaction of acyl hydrazides with S-methylisothioureas is a known method for producing 3-amino-1,2,4-triazoles. nih.gov
Pellizzari Reaction Principles in 1,2,4-Triazole Synthesis
The Pellizzari reaction, discovered in 1911, is a classic method for the synthesis of 1,2,4-triazoles through the reaction of an amide with an acyl hydrazide. youtube.com The reaction typically requires heating and results in the formation of a symmetrically or asymmetrically substituted 1,2,4-triazole. The mechanism involves the initial attack of the hydrazide nitrogen on the amide carbonyl carbon, followed by a series of condensation and cyclization steps to form the triazole ring.
While a direct application of the Pellizzari reaction for this compound is not extensively documented, the principle can be applied by reacting a benzyl-substituted amide with a suitable acyl hydrazide or vice versa. A challenge with the Pellizzari reaction is that it can lead to a mixture of products if the acyl groups of the amide and hydrazide are different.
Einhorn-Brunner Reaction Variants for Triazole Derivatives
The Einhorn-Brunner reaction provides another classical route to 1,2,4-triazoles, involving the reaction of imides with alkyl or aryl hydrazines in the presence of a weak acid. wikipedia.org This reaction can produce a mixture of isomeric triazoles. The regioselectivity of the reaction is influenced by the nature of the substituents on the imide, with the group originating from the stronger acid typically ending up at the 3-position of the triazole ring. wikipedia.org
For the synthesis of this compound, one could envision a reaction between a suitable N-acylated amino acid derivative (as an imide precursor) and a benzylhydrazine (B1204620). The specific variant of the Einhorn-Brunner reaction would need to be carefully chosen to favor the desired isomer.
Nucleophilic Substitution Pathways in Triazole Construction
Nucleophilic substitution reactions are crucial in both the formation and functionalization of 1,2,4-triazole rings. In the context of constructing the core ring, a nucleophilic reaction between a primary amine and a 5-chloro-2,3-diphenyltetrazolium salt has been shown to produce 3-phenylazo-1,2,4-triazoles. beilstein-journals.org This proceeds through a mesoionic intermediate. While not a direct synthesis of the target compound, it illustrates a nucleophilic pathway to a triazole ring system.
More commonly, nucleophilic substitution is employed to introduce substituents onto a pre-formed triazole ring. For example, a series of 1-alkyl-5-amino-1H-1,2,4-triazoles were synthesized starting from 3,5-dibromo-1H-1,2,4-triazole. This involved alkylation followed by nucleophilic substitution of a bromine atom with an azido (B1232118) group, which was subsequently reduced to an amino group.
Advanced Synthetic Techniques and Optimization
To overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times, advanced synthetic techniques have been developed.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the synthesis of heterocyclic compounds, including 1,2,4-triazoles. acs.org This technique often leads to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov
The synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine and carboxylic acids has been shown to be highly efficient under microwave irradiation. mdpi.com For instance, the reaction can be completed in minutes with high yields. mdpi.comnih.gov This approach is particularly advantageous when dealing with volatile starting materials as it can be performed in sealed vessels. mdpi.com
A study on the synthesis of 3,5-dibenzyl-4-amino-1,2,4-triazole reported the reaction completion in 8-9 minutes under microwave irradiation, compared to 10 hours of reflux with conventional heating. nih.gov This highlights the significant efficiency gain offered by MAOS.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
| Derivative | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 4-(Benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione | Conventional | 290 min | 78 | nih.gov |
| 4-(Benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione | Microwave | 10-25 min | 97 | nih.gov |
| 3,5-Dibenzyl-4-amino-1,2,4-triazole | Conventional | 10 hours | - | nih.gov |
| 3,5-Dibenzyl-4-amino-1,2,4-triazole | Microwave | 8-9 min | - | nih.gov |
| Thioether derivatives of 1,2,4-triazole | Microwave | 15 min | 81 | nih.gov |
Table 2: Research Findings on Microwave-Assisted Synthesis of Amino-1,2,4-Triazoles
| Reactants | Product Type | Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Aminoguanidine bicarbonate and carboxylic acids | 5-Substituted 3-amino-1,2,4-triazoles | Sealed vessel, 180 °C | High yields, suitable for volatile acids. | mdpi.com |
| N-guanidinosuccinimide and amines | N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | Microwave irradiation | Successful with aliphatic amines via nucleophilic ring opening and recyclization. | rsc.org |
| N-arylsuccinimides and aminoguanidine hydrochloride | N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | Microwave irradiation | Effective for less nucleophilic aromatic amines. | rsc.org |
Solid-Phase Organic Synthesis (SPOS) Applied to Triazoles
Solid-phase organic synthesis (SPOS) offers a powerful platform for the combinatorial synthesis of 1,2,4-triazole libraries, enabling the rapid generation of diverse analogs. A general method for the parallel solid-phase synthesis of 5-amino-1,2,4-triazole derivatives has been reported, which can be adapted for the synthesis of N-benzyl analogues. nih.gov This approach often utilizes a polymer-bound dithiocarbazate as a key intermediate. This resin-bound intermediate can then undergo cyclization with various electrophiles to construct the triazole ring. Subsequent nucleophilic substitution with different amines, including benzylamine, followed by cleavage from the resin, would yield the desired N-substituted 1,2,4-triazol-5-amines. The progress of these reactions can be conveniently monitored using techniques such as ATR-FTIR spectroscopy on a single resin bead. nih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Benzyltriazole Synthesis
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.com While this reaction does not directly produce the 1,2,4-triazole isomer, it is a critical methodology for the synthesis of N-benzyl triazole derivatives in general and provides a valuable contrast in synthetic strategy. The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. nih.gov For the synthesis of N-benzyl-1,2,3-triazoles, benzyl azide is a common starting material, which can be reacted with a variety of terminal alkynes to generate a diverse library of compounds. at.uamdpi.com
The reaction is known for its reliability, high yields, and mild reaction conditions. It has been successfully employed in both solution-phase and continuous flow synthesis, with the latter offering advantages in terms of safety and scalability. A variety of copper sources can be utilized, including copper(I) iodide, copper(II) sulfate (B86663) with a reducing agent, and heterogeneous catalysts like copper-on-charcoal. nih.govmdpi.com The CuAAC reaction has been used to synthesize a wide range of N-benzyl-1,2,3-triazole derivatives, including those with additional functional groups on the phenyl ring of the benzyl substituent. mdpi.com
| Catalyst | Alkyne | Azide | Solvent | Conditions | Yield | Reference |
| CuI | Phenylacetylene | Benzyl azide | DMF/MeCN | 60°C, 12h, N₂ | - | nih.gov |
| Cu/C | Phenylacetylene | Phenyl azide | DCM | 110°C, flow | quant. | |
| Cu(OAc)₂·H₂O | Various | Various aryl azides | MeOH | 60°C, 3.5h | 89% | mdpi.com |
Regioselective Synthesis Protocols for this compound Derivatization
The regioselective derivatization of the 1,2,4-triazole ring is crucial for controlling the biological activity of its derivatives. The alkylation of the 1H-1,2,4-triazol-5-amine scaffold can occur at different nitrogen atoms, leading to a mixture of regioisomers. Therefore, developing regioselective protocols is a key focus of synthetic efforts.
One approach to achieve regioselectivity is through the careful choice of reaction conditions, such as the base and solvent. For instance, the alkylation of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)acetamide with benzyl bromide in the presence of a base can lead to the formation of the N-4 benzylated product. nih.gov The structure of the resulting product can be confirmed by X-ray crystallography. nih.gov
Another strategy involves the derivatization of a pre-functionalized triazole. For example, 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine can be synthesized by reacting 5-amino-1H-1,2,4-triazole-3-thiol with benzyl chloride. nih.gov This demonstrates the feasibility of introducing a benzyl group onto a pre-existing 1,2,4-triazol-5-amine scaffold.
Furthermore, the regioselectivity of N-alkylation can be influenced by the substituents already present on the triazole ring. Both steric and electronic effects of these substituents can direct the incoming alkyl group to a specific nitrogen atom. beilstein-journals.org Computational studies, such as those using Density Functional Theory (DFT), can be employed to predict and understand the observed regioselectivity in the alkylation of substituted triazoles. mdpi.com
Precursors and Starting Materials in this compound Synthesis
Utilization of Aminoguanidine Hydrochloride and Anhydrides
Aminoguanidine hydrochloride is a fundamental building block for the construction of the 3-amino-1,2,4-triazole ring system. at.uarsc.org A common and effective method involves the reaction of aminoguanidine hydrochloride with a carboxylic acid or its derivative, such as an anhydride (B1165640). For instance, the reaction of aminoguanidine hydrochloride with succinic anhydride is a key step in the synthesis of certain 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. rsc.org This reaction typically proceeds through the formation of an N-guanidinosuccinimide intermediate, which then undergoes recyclization to form the triazole ring. rsc.org Microwave irradiation is often employed to accelerate these reactions. rsc.org
The general applicability of this method allows for the synthesis of a variety of 5-substituted 3-amino-1,2,4-triazoles by varying the carboxylic acid or anhydride used.
Role of Substituted Amines and Hydrazines
Substituted amines and hydrazines are critical for introducing the N-benzyl group and other substituents onto the 1,2,4-triazole scaffold. Benzylamine can be used in several ways. In one approach, it can be reacted with an intermediate to form an N-benzyl substituted triazole. For example, in the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, aliphatic amines, including benzylamine, react with an N-guanidinosuccinimide intermediate to yield the final product. rsc.org
Benzylhydrazine can also be a key precursor. The Einhorn-Brunner reaction, for example, involves the condensation of hydrazines with diacylamines to form 1,2,4-triazoles. beilstein-journals.org The use of benzylhydrazine in such reactions would directly lead to the formation of N-benzyl-1,2,4-triazoles. Similarly, practical methods for synthesizing 1,5-disubstituted 1,2,4-triazoles involve the reaction of amidine reagents with hydrazine (B178648) hydrochloride salts, where the use of a substituted hydrazine like benzylhydrazine would introduce the desired N-substituent.
Preparation of Intermediate Chemical Scaffolds
The synthesis of this compound often proceeds through the formation of key intermediate chemical scaffolds. One such important class of intermediates is N-acyl aminoguanidines. These are typically formed by the acylation of aminoguanidine with a carboxylic acid or its derivative. These intermediates can then be cyclized, often under basic or thermal conditions, to form the 1,2,4-triazole ring. The nature of the acyl group determines the substituent at the 5-position of the resulting triazole.
Another crucial type of intermediate is the guanylhydrazone. These are formed by the condensation of aminoguanidine with an aldehyde or ketone. For instance, the reaction between aminoguanidine and methylglyoxal (B44143) leads to the formation of a guanylhydrazone adduct. researchgate.net In the context of this compound synthesis, a benzyl-substituted aldehyde could be reacted with aminoguanidine to form a benzyl-substituted guanylhydrazone, which could then be cyclized to the desired triazole.
The table below summarizes some key intermediates and their role in the synthesis of 1,2,4-triazoles.
| Intermediate Scaffold | Precursors | Synthetic Role | Reference |
| N-Guanidinosuccinimide | Aminoguanidine hydrochloride, Succinic anhydride | Recyclizes with amines to form 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | rsc.org |
| N-Acyl aminoguanidine | Aminoguanidine, Carboxylic acid/derivative | Cyclizes to form 5-substituted 3-amino-1,2,4-triazoles | |
| Guanylhydrazone | Aminoguanidine, Aldehyde/Ketone | Cyclizes to form the 1,2,4-triazole ring | researchgate.net |
| Polymer-bound dithiocarbazate | Merrifield resin, Carbon disulfide, Fmoc-hydrazine | Key intermediate in the solid-phase synthesis of 1,2,4-triazoles | nih.gov |
Iii. Spectroscopic and Structural Elucidation of N Benzyl 1h 1,2,4 Triazol 5 Amine and Its Derivatives
Vibrational Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of N-benzyl-1H-1,2,4-triazol-5-amine and related structures, specific absorption bands are indicative of key structural features.
The IR spectra of 1,2,4-triazole (B32235) derivatives typically exhibit characteristic peaks corresponding to N-H, C-H, C=N, and C=C bonds. researchgate.net For instance, the N-H stretching vibrations of the amine group (NH₂) and the triazole ring typically appear in the region of 3100-3400 cm⁻¹. researchgate.netnih.gov Aromatic C-H stretching vibrations are generally observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the benzyl (B1604629) group's methylene (B1212753) (CH₂) appears at lower wavenumbers. researchgate.net
The C=N stretching vibrations within the triazole ring are crucial for its identification and are typically found in the 1500-1650 cm⁻¹ range. nih.govresearchgate.net The stretching vibrations of the C=C bonds in the phenyl ring of the benzyl group also fall within this region. researchgate.net The presence of a thione group (C=S) in derivatives like 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione introduces a characteristic absorption band. researchgate.net
A comparative analysis of the IR spectra of a parent compound and its derivatives can reveal changes in the molecular structure. For example, the reaction of 4-amino-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one with 2-hydroxyaniline to form 3-(4-methylphenyl) rsc.orgrsc.orgufv.brtriazolo[3,4-b] rsc.orgurfu.rubenzoxazole results in the disappearance of the N-H and C=O stretching bands and the appearance of new bands characteristic of the fused ring system. nih.gov
Table 1: Characteristic IR Absorption Bands for 1,2,4-Triazole Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| N-H (Amine & Triazole) | Stretching | 3100-3400 | researchgate.netnih.gov |
| C-H (Aromatic) | Stretching | 3000-3100 | researchgate.net |
| C=N (Triazole Ring) | Stretching | 1500-1650 | nih.govresearchgate.net |
| C=C (Aromatic Ring) | Stretching | 1483-1529 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed elucidation of molecular structures, providing information about the chemical environment of individual protons and carbon atoms.
¹H NMR spectroscopy of this compound and its derivatives reveals distinct signals for the protons in different parts of the molecule. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons.
The protons of the benzyl group's methylene (CH₂) typically appear as a singlet in the range of δ 4.4-5.6 ppm. rsc.orgurfu.ru The aromatic protons of the phenyl ring usually resonate as a multiplet in the region of δ 7.1-7.8 ppm. urfu.ru The protons attached to the triazole ring, if any, will have their own characteristic chemical shifts. For example, in 1-benzyl-1H-1,2,3-triazole, the triazole proton appears as a singlet around δ 7.6-7.7 ppm. rsc.org
The protons of the amino group (NH₂) often appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. urfu.ru In some cases, this signal may exchange with deuterium (B1214612) oxide (D₂O). acs.org The NH proton of the triazole ring also gives a characteristic signal, often at a downfield chemical shift (δ > 10 ppm). ufv.br
Table 2: Representative ¹H NMR Chemical Shifts for Protons in N-benzyl-1,2,4-triazol-5-amine Derivatives
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Benzyl CH₂ | 4.4 - 5.6 | Singlet | rsc.orgurfu.ru |
| Aromatic H (Phenyl) | 7.1 - 7.8 | Multiplet | urfu.ru |
| Triazole CH | ~7.6 - 8.4 | Singlet | rsc.orgchemicalbook.com |
| Amine NH₂ | Variable (often broad) | Singlet | urfu.ru |
| Triazole NH | > 10.0 | Singlet (often broad) | ufv.br |
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached atoms.
For this compound and its derivatives, the carbon atoms of the triazole ring typically resonate in the range of δ 140-160 ppm. ufv.brresearchgate.net The carbon of the benzyl methylene (CH₂) group is usually found in the range of δ 50-60 ppm. rsc.orgurfu.ru The aromatic carbons of the phenyl ring show signals in the region of δ 125-140 ppm. rsc.orgufv.br The specific chemical shifts can help to distinguish between different isomers and to confirm the point of attachment of the benzyl group to the triazole ring.
Table 3: Representative ¹³C NMR Chemical Shifts for Carbons in N-benzyl-1,2,4-triazol-5-amine Derivatives
| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference |
| Triazole C3/C5 | 140 - 160 | ufv.brresearchgate.net |
| Benzyl CH₂ | 50 - 60 | rsc.orgurfu.ru |
| Aromatic C (Phenyl) | 125 - 140 | rsc.orgufv.br |
While ¹H and ¹³C NMR provide foundational structural information, advanced 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) can be employed to confirm the connectivity of the molecule. For instance, HMBC can show correlations between the protons of the benzyl group and the carbons of the triazole ring, confirming the N-benzylation. researchgate.net These techniques are particularly useful for unambiguously assigning the signals in complex molecules and for determining the regiochemistry of substitution on the triazole ring.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound and its derivatives, mass spectrometry provides definitive confirmation of the molecular formula.
The mass spectrum typically shows a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the compound. rsc.org The fragmentation pattern can also be informative. A common fragmentation pathway for N-benzylated compounds is the cleavage of the benzylic C-N bond, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a characteristic peak in the mass spectra of many benzyl-containing compounds. Other fragments may arise from the cleavage of the triazole ring. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. rsc.org
X-ray Crystallography for Precise Molecular and Supramolecular Architecture
Single crystal X-ray diffraction analysis offers unparalleled insight into the absolute configuration and precise bond parameters of this compound derivatives. For instance, the crystal structure of N-acylated 1H-1,2,4-triazol-5-amine 14h confirmed the specific position of the acyl moiety. nih.gov This technique has been instrumental in verifying the structures of various triazole derivatives. researchgate.net
In a study of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, X-ray analysis was used to confirm the final structure of the synthesized compound. researchgate.net Similarly, the crystal structure of 3-phenyl-1H-1,2,4-triazol-5-amine was elucidated, revealing the co-crystallization of two tautomers. nih.gov The bond lengths within the triazole ring of derivatives like 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(o-tolyl)pyrimidin-2-amine have been determined with high precision, showing agreement with values reported for other triazole heterocycles. asianpubs.org
The following table presents representative crystallographic data for some related triazole derivatives, illustrating the level of detail obtained from single crystal X-ray diffraction studies.
Table 1: Selected Crystallographic Data for Triazole Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 4-amino-1-benzyl-1,2,4-triazolin-5-one | C₉H₁₀N₄O | Monoclinic | P2₁/c | 18.0861 | 4.1690 | 12.3694 | 104.003 | nih.gov |
| 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine | C₉H₁₀N₄S | Monoclinic | P2₁/n | 9.870 | 9.6370 | 10.398 | 90.18 | nih.gov |
| 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(o-tolyl)pyrimidin-2-amine | C₂₁H₂₀N₆ | Monoclinic | P2₁/n | 11.2942 | 16.1209 | 10.6253 | 106.898 | asianpubs.org |
| 4-amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | C₉H₁₀N₄OS | Triclinic | P1 | 4.2117 | 6.1891 | 10.0641 | α=100.590, γ=104.589 | nih.gov |
The solid-state architecture of this compound derivatives is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds. These interactions dictate the crystal packing and the formation of supramolecular assemblies.
In the crystal structure of 4-amino-1-benzyl-1,2,4-triazolin-5-one, N—H⋯O hydrogen bonds between the amino and carbonyl groups result in the formation of infinite chains. nih.gov Similarly, in 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine, N—H⋯N hydrogen bonds link molecules into infinite zigzag chains. nih.govnih.gov The crystal structure of 3,5-diamino-1,2,4-triazole (DATA) monohydrate reveals a three-dimensional network formed by water molecules, with H⋯O contacts accounting for 8.5% of the intermolecular interactions as shown by Hirshfeld surface analysis. nih.gov
For 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine and its solvates, classical N-H⋯N and C-H⋯N hydrogen bonds are the primary forces in forming the basic structural motif. researchgate.net In some cases, π–π stacking interactions are also observed, such as in an iridium(I) complex bearing a 4-benzyl-1-methyl-1,2,4-triazol-5-ylidene ligand, where interactions occur between a phenyl ring and the triazole ring. nih.gov
The solid-state structures determined by X-ray crystallography provide valuable information on the preferred conformations of this compound derivatives. The dihedral angle between the benzyl group's phenyl ring and the triazole ring is a key conformational parameter.
For example, in 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine, the dihedral angle between the benzene (B151609) and triazole rings is 81.05 (5)°. nih.govnih.gov In the case of 4-amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, this angle is 67.51 (16)°. nih.gov The crystal structure of an N-acylated 1H-1,2,4-triazol-5-amine derivative showed that the amide fragment imparts specific three-dimensional characteristics to the molecule, with the amide moiety being out of the plane of the 3-phenyl-1,2,4-triazole residue. nih.gov In 3-phenyl-1H-1,2,4-triazol-5-amine, the molecule is essentially planar, with the phenyl ring making a dihedral angle of only 2.3 (2)° with the triazole ring. nih.gov
These conformational details are crucial for understanding the structure-activity relationships of these compounds in various applications.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within molecules. For triazole derivatives, UV-Vis spectra can provide information about the π-electron system and the effects of substituents on the electronic structure.
The UV absorption spectrum of the unsubstituted 1,2,4-triazole shows a very weak absorption at 205 nm. ijsr.net For derivatives of this compound, the presence of the aromatic benzyl group and the triazole ring with its amino substituent gives rise to characteristic absorption bands. The electron-rich and aromatic nature of the triazole ring allows it to participate in various non-bond interactions, which can be influenced by electronic transitions.
In a study of itraconazole (B105839) derivatives, UV-visible spectroscopy was used to monitor the stability of the compounds in DMSO over 48 hours. The absence of shifted or new peaks in the spectra indicated that the compounds were stable under these conditions. acs.org This highlights the utility of UV-Vis spectroscopy in assessing the stability of triazole-containing compounds in solution.
Tautomerism Studies in this compound Systems
Tautomerism, particularly annular prototropic tautomerism, is a common phenomenon in 1,2,4-triazole systems. It involves the migration of a proton between the nitrogen atoms of the triazole ring, leading to the existence of different tautomeric forms in equilibrium.
The study of annular prototropic tautomerism in N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been carried out using NMR spectroscopy and X-ray crystallography. rsc.orgrsc.orgnih.gov These 5(3)-amino-1,2,4-triazoles can exist in three potential forms: 5-amino-1H-1,2,4-triazoles, 3-amino-1H-1,2,4-triazoles, and 5-amino-4H-1,2,4-triazoles. nih.gov
In the solid state, 1,2,4-triazoles with a primary amino group typically crystallize as the 5-amino tautomer, with the annular hydrogen atom located on the nitrogen atom adjacent to the amino group. rsc.orgnih.gov However, instances of two tautomers co-existing in a single crystal have also been reported. rsc.orgnih.gov For example, the co-crystallization of 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine has been observed. nih.gov In solution, the presence of tautomeric equilibria is often confirmed by the appearance of two broad signals for the triazole ring carbons in ¹³C NMR spectra. rsc.org
Iv. Advanced Computational and Theoretical Investigations of N Benzyl 1h 1,2,4 Triazol 5 Amine
Quantum Chemical Calculations for Electronic and Geometric Structure
At the heart of modern computational chemistry lies the ability to predict the most stable three-dimensional arrangement of atoms in a molecule and to describe the distribution of its electrons. These calculations are fundamental to understanding a molecule's intrinsic properties.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) stands as a cornerstone of quantum chemical calculations for many-electron systems. nih.gov This method is employed to determine the optimized geometry of N-benzyl-1H-1,2,4-triazol-5-amine, which corresponds to the lowest energy conformation of the molecule. The process involves iterative calculations that adjust the positions of the atoms until a minimum on the potential energy surface is located. For triazole derivatives, DFT has proven to be a reliable method for obtaining structural parameters that are in good agreement with experimental data, such as that obtained from X-ray crystallography. researchgate.netresearchgate.net The geometry optimization of this compound would reveal crucial bond lengths, bond angles, and dihedral angles, defining the spatial relationship between the benzyl (B1604629) group and the 1,2,4-triazole-5-amine core. nih.govnih.gov
Basis Set Selection and Functional Evaluation in DFT Studies
The accuracy of DFT calculations is contingent on the choice of two key components: the functional and the basis set. The functional approximates the exchange-correlation energy, a complex term that accounts for the quantum mechanical interactions between electrons. A commonly used and well-validated functional for organic molecules, including triazole derivatives, is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). researchgate.netnih.gov This hybrid functional combines the strengths of both Hartree-Fock theory and DFT.
The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. For molecules like this compound, basis sets such as 6-31G(d,p) or the more extensive 6-311++G(2d,2p) are frequently employed. researchgate.netresearchgate.netufv.br The "d,p" and "2d,2p" notations indicate the inclusion of polarization functions on heavy and hydrogen atoms, respectively, which are crucial for accurately describing the non-spherical nature of electron density in chemical bonds. The selection of an appropriate functional and basis set is a critical step in ensuring the reliability of the computed properties. researchgate.netresearchgate.net
Analysis of Electronic Properties and Reactivity Descriptors
Beyond the static geometry, computational methods provide a wealth of information about the electronic landscape of a molecule, which is key to understanding its reactivity and potential for intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the amino group and the triazole ring, while the LUMO may be distributed over the benzyl ring and the triazole system. The analysis of these orbitals provides insights into the molecule's charge transfer characteristics. nih.gov
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| ΔE (LUMO-HOMO) | Energy gap between LUMO and HOMO | Relates to chemical reactivity and stability |
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |
| π(C-C)phenyl | π(N-N)triazole | Illustrative value |
| LP(N)amine | σ(C-N)triazole | Illustrative value |
| LP(N)triazole | π*(C-C)phenyl | Illustrative value |
| Note: The values in this table are illustrative and would be determined from a specific NBO calculation for this compound. |
Mulliken Population Analysis for Atomic Charge Distribution
Mulliken population analysis is a computational method used to estimate the partial atomic charges in a molecule, offering insights into the electrostatic potential and reactivity sites. uni-muenchen.de This analysis is performed on the optimized molecular geometry, typically calculated using DFT methods like B3LYP with a suitable basis set. niscpr.res.inresearchgate.net The distribution of charges is crucial for understanding electrophilic and nucleophilic sites within the molecule.
In computational studies of similar heterocyclic systems, it is generally observed that electronegative atoms like nitrogen and oxygen carry negative Mulliken charges, while hydrogen atoms and some carbon atoms exhibit positive charges. researchgate.netnih.gov For instance, in a study of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(o-tolyl)pyrimidin-2-amine, DFT calculations (B3LYP/6-311G(d,p)) revealed a significant negative charge on the nitrogen atoms of the pyrimidine (B1678525) ring and a notable positive charge on the amine hydrogen atoms. researchgate.net This charge distribution is critical in determining how the molecule interacts with other polar molecules and its environment.
The atomic charges influence the dipole moment, polarizability, and other electronic properties of the molecule. niscpr.res.in However, it is important to note that Mulliken charges are known to be highly dependent on the basis set used in the calculation and can sometimes provide an overestimation of the covalent character of bonds. uni-muenchen.demdpi.com
Table 1: Representative Mulliken Atomic Charges for a Related Triazole Derivative (Data adapted from a study on 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(o-tolyl)pyrimidin-2-amine, calculated at the B3LYP/6-311G(d,p) level) researchgate.net
| Atom | Charge (a.u.) | Atom | Charge (a.u.) |
| N(triazole) | -0.0320 | C(benzyl) | -0.0753 |
| N(pyrimidine) | -0.4173 | C(pyrimidine) | 0.4444 |
| N(amine) | -0.4658 | H(amine) | 0.2207 |
| C(triazole) | -0.0927 | H(benzyl) | 0.1268 |
| C(methyl) | -0.2496 | H(tolyl) | 0.1122 |
Spectroscopic Property Prediction and Validation
Computational chemistry is a powerful tool for predicting and validating spectroscopic properties, providing a deeper understanding of experimental data.
Computational Prediction of NMR Chemical Shifts
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for confirming molecular structures. ufv.br The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT (B3LYP), is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netepstem.net These calculations are typically performed on the optimized geometry of the molecule in the gas phase or in a solvent continuum model to mimic experimental conditions. mdpi.comresearchgate.net
In studies of various 1,2,4-triazole (B32235) derivatives, a good correlation between the experimental and theoretically calculated chemical shifts is often observed after applying appropriate scaling factors. mdpi.comepstem.net For example, in the analysis of 2-aryl-1,2,3-triazole-4-carboxylic acids, the calculated ¹H and ¹³C NMR values showed good agreement with experimental data, confirming the structural assignments. mdpi.com Similarly, for 3-methyl-1H-1,2,4-triazole-5-amine, theoretical calculations helped to understand the presence of different tautomers in solution. ufv.br The chemical shifts are sensitive to the electronic environment of each nucleus, making them an excellent probe for structural and electronic changes.
Table 2: Representative Calculated ¹H and ¹³C NMR Chemical Shifts for a Substituted 1,2,4-Triazole Derivative (Data is illustrative and based on typical values reported for similar triazole systems) mdpi.comepstem.netepstem.net
| Atom Type | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
| Triazole CH | 8.0 - 8.5 | 140 - 150 |
| Triazole C-NH₂ | - | 155 - 165 |
| Benzyl CH₂ | 5.3 - 5.8 | 50 - 55 |
| Benzyl Aromatic CH | 7.2 - 7.5 | 127 - 135 |
| Amine NH₂ | 5.5 - 6.5 | - |
Theoretical Vibrational Analysis (IR)
Theoretical vibrational analysis provides a detailed assignment of the bands observed in experimental infrared (IR) spectra. DFT calculations, particularly with the B3LYP functional, are widely used to compute the harmonic vibrational frequencies of molecules. researchgate.netnih.gov The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method, leading to better agreement with experimental data. epstem.net
The analysis is further enhanced by Potential Energy Distribution (PED) calculations, which quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. rsc.org This allows for a definitive assignment of the observed IR bands. For various triazole derivatives, theoretical calculations have successfully assigned the characteristic vibrational modes, including the N-H and C-H stretching, C=N and N-N stretching of the triazole ring, and the various vibrations of the benzyl group. researchgate.netepstem.net
Table 3: Representative Calculated Vibrational Frequencies for a Substituted 1,2,4-Triazol-5-one Derivative (Data adapted from a study on a related 3-(p-methylbenzyl)-4,5-dihydro-1H-1,2,4-triazol-5-one derivative) researchgate.net
| Wavenumber (cm⁻¹) (Scaled) | Assignment (PED %) |
| 3400 - 3500 | N-H stretching |
| 3000 - 3100 | Aromatic C-H stretching |
| 2900 - 3000 | Aliphatic C-H stretching |
| 1600 - 1700 | C=O stretching |
| 1500 - 1600 | C=N stretching |
| 1400 - 1500 | C-C stretching (ring) |
| 1100 - 1200 | N-N stretching |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). nih.govrsc.orgresearchgate.net By calculating the vertical excitation energies and oscillator strengths, TD-DFT allows for the assignment of the electronic transitions observed in the experimental spectrum. semanticscholar.org
The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of the electronic excitations, which are often characterized as π → π* or n → π* transitions. semanticscholar.orgresearchgate.net For example, in a study of a niscpr.res.inresearchgate.netepstem.nettriazolo[3,4-b] researchgate.netmdpi.comepstem.netthiadiazole derivative, TD-DFT calculations at the B3LYP/6-311G(d,p) level identified prominent electronic transitions and correlated them with the observed UV-Vis absorption peaks. sci-hub.se Such studies are crucial for understanding the photophysical properties of the compound.
Table 4: Representative TD-DFT Calculated Electronic Transitions for a Related Triazole Derivative (Data adapted from a study on a niscpr.res.inresearchgate.netepstem.nettriazolo[3,4-b] researchgate.netmdpi.comepstem.netthiadiazole derivative) sci-hub.se
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution (HOMO→LUMO %) | Assignment |
| 4.02 | 294 | 0.023 | 43% | n → π |
| 2.03 | 610 | 0.130 | - | π → π |
Intermolecular Interactions and Crystal Packing Theory
The arrangement of molecules in the solid state is governed by intermolecular interactions, which can be effectively modeled using computational methods.
Computational Modeling of Hydrogen Bonding Networks
Hydrogen bonding plays a pivotal role in the crystal packing of molecules containing N-H and other hydrogen bond donor/acceptor groups. researchgate.net In this compound, the amino group (N-H) and the nitrogen atoms of the triazole ring are expected to be the primary sites for hydrogen bonding. nih.gov
Computational modeling, often complementing single-crystal X-ray diffraction data, can elucidate the geometry and energetics of these hydrogen bonds. nih.gov Studies on similar triazole derivatives have revealed the formation of extensive hydrogen-bonding networks. For instance, in the crystal structure of 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine, N-H···N hydrogen bonds link molecules into infinite zigzag chains. nih.gov Similarly, in 4-amino-1-benzyl-1,2,4-triazolin-5-one, N-H···O hydrogen bonds create infinite chains. nih.gov Theoretical studies on 1,2,3-triazoles have also highlighted the importance of C-H···X hydrogen bonds in their crystal structures. rsc.org
These networks are crucial in stabilizing the crystal lattice and influencing the physical properties of the solid material. A theoretical study on 4H-1,2,4-triazole-3,5-diamine complexed with water and DMSO showed that the nitrogen atoms of the triazole act as hydrogen bond acceptors, while the amine hydrogens act as donors, forming stable intermolecular complexes. mjcce.org.mk
Supramolecular Assembly Prediction and Energy Calculations
The prediction of how individual molecules of this compound will self-assemble into a larger, ordered structure is a key focus of computational investigation. This is critical for designing crystalline materials with desired properties. While specific studies on this compound are not extensively documented in publicly available literature, predictions can be made based on the analysis of closely related structures.
The primary forces governing the supramolecular assembly of this compound are expected to be hydrogen bonds and π-π stacking interactions. The 1,2,4-triazole ring and the exocyclic amine group are rich in hydrogen bond donors (N-H) and acceptors (N). This facilitates the formation of robust intermolecular hydrogen-bonding networks.
For instance, the crystal structure of a related compound, 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine, reveals that N—H⋯N hydrogen bonds are the dominant interactions, linking molecules to form infinite zigzag chains. nih.gov A similar pattern can be anticipated for this compound, where the exocyclic amino group and the triazole nitrogen atoms act as primary sites for hydrogen bonding.
In another analogous structure, 4-amino-1-benzyl-1,2,4-triazolin-5-one, the crystal packing is characterized by alternating layers of polar aminotriazolinone moieties and non-polar benzene (B151609) rings. nih.gov The polar layers are held together by strong N—H⋯O hydrogen bonds, forming infinite chains. nih.gov This layered arrangement, driven by the segregation of polar and non-polar domains, is a plausible model for the supramolecular assembly of this compound. The benzyl groups would likely form hydrophobic layers, interspersed with layers of the polar triazole-amine cores linked by N—H⋯N hydrogen bonds.
Energy calculations using methods like Density Functional Theory (DFT) are essential to quantify the strength of these interactions. By calculating the interaction energies for different possible dimers and larger clusters, the most stable packing arrangements can be predicted.
Table 1: Predicted Intermolecular Interactions and Their Energetic Contributions
| Interaction Type | Participating Groups | Estimated Energy Range (kcal/mol) |
| N-H···N Hydrogen Bond | Amino Group (N-H) and Triazole Ring (N) | -5 to -8 |
| π-π Stacking | Benzyl Ring and Benzyl Ring / Triazole Ring | -2 to -5 |
| C-H···π Interaction | Benzyl C-H and Benzyl/Triazole Ring | -1 to -3 |
Note: The energy values are estimates based on typical interaction strengths for these functional groups and have not been specifically calculated for this compound.
Conformational Landscape Exploration and Energetic Analysis
The flexibility of the this compound molecule is primarily due to the rotation around the single bonds connecting the benzyl group to the triazole ring and the amino group to the triazole ring. Exploring the conformational landscape involves identifying all possible stable conformers (energy minima) and the energy barriers for converting between them.
A key parameter in the conformational analysis is the dihedral angle between the plane of the benzyl ring and the plane of the triazole ring. In the solid state, crystal packing forces often dictate a specific conformation. For example, in 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine, the dihedral angle between the benzene and triazole rings is a significant 81.05°. nih.gov This near-perpendicular arrangement minimizes steric hindrance. A similar twisted conformation is likely to be a low-energy state for this compound in the gas phase or in solution.
Computational methods, such as systematic potential energy surface (PES) scans, are employed to map out the energy as a function of key dihedral angles. Quantum chemical calculations at levels like DFT (e.g., B3LYP functional) or Møller-Plesset perturbation theory (MP2) with appropriate basis sets (e.g., 6-311++G(2d,2p)) can provide accurate relative energies of different conformers. nih.gov Theoretical studies on related substituted triazole amino acids have shown that multiple conformers can exist with relative energies close to each other, leading to significant structural diversity. nih.gov
The energetic analysis would also consider the tautomeric forms of the 1,2,4-triazole ring. Substituted 1,2,4-triazol-5-amines can exist in different tautomeric forms, and the relative stability of these tautomers can be assessed through computational energy calculations. acs.orgrsc.org
Table 2: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Atoms Involved (Example) | Description | Predicted Low-Energy Values |
| τ1 | C(phenyl)-C(phenyl)-CH₂-N(triazole) | Rotation of the benzyl group relative to the methylene (B1212753) bridge | ~60°, 180° |
| τ2 | C(phenyl)-CH₂-N(triazole)-C(triazole) | Rotation of the entire benzyl group relative to the triazole ring | Likely non-planar, ~60-90° |
| τ3 | H-N(amino)-C(triazole)-N(triazole) | Orientation of the amino group | Planar or near-planar with the triazole ring |
Note: These are predicted values based on steric and electronic considerations and require specific computational analysis for confirmation.
The results of such conformational analyses are crucial for understanding how the molecule might interact with biological targets, as different conformers may present different pharmacophoric features.
V. Reactivity, Reaction Mechanisms, and Derivatization Chemistry of N Benzyl 1h 1,2,4 Triazol 5 Amine
Fundamental Reactivity Patterns of the N-benzyl-1H-1,2,4-triazol-5-amine Scaffold
The presence of an amino group and a benzyl (B1604629) group on the 1,2,4-triazole (B32235) ring establishes distinct regions of high and low electron density, which in turn define its behavior in chemical reactions.
The 1,2,4-triazole ring is generally considered an electron-deficient system, particularly at its carbon atoms (C3 and C5). This deficiency arises from the presence of the electronegative nitrogen atoms, making the ring carbons susceptible to attack by nucleophiles. chemicalbook.com Conversely, the nitrogen atoms, with their lone pairs of electrons, are the primary centers for electrophilic attack. chemicalbook.comnih.gov
In the specific case of this compound, the reactivity is more nuanced:
Nucleophilic Sites: The primary nucleophilic centers are the nitrogen atoms. The exocyclic amino group at C5 is a significant nucleophilic site. Computational and experimental studies on related C-amino-1,2,4-triazoles confirm that the ring nitrogens at the N2 and N4 positions, as well as the exocyclic amino group, can act as reaction centers in alkylation reactions. acs.org The N1-benzyl group, being attached, leaves N2 and N4 as the available ring nitrogen nucleophiles. The lone pair on the N4 nitrogen is generally the most available for electrophilic attack in 1H-1,2,4-triazoles. chemicalbook.com
Electrophilic Sites: The ring carbons, C3 and C5, are the electrophilic sites. However, the C5 carbon is directly bonded to a strong electron-donating amino group, which reduces its electrophilicity. Therefore, the C3 carbon remains the most probable site for nucleophilic substitution reactions.
The interplay between the electrophile's properties (hardness or softness) and the nucleophilic sites of the triazole is crucial. Hard electrophiles tend to attack the harder N4 atom, while softer electrophiles may favor reaction at the N2 atom or the exocyclic amino group. acs.org
| Site | Type | Reactivity Driver | Probable Reactions |
| N2 atom | Nucleophilic | Lone pair of electrons | Alkylation, Acylation |
| N4 atom | Nucleophilic | Lone pair of electrons (most basic site) | Protonation, Alkylation, Acylation |
| C5-NH₂ group | Nucleophilic | Lone pair on exocyclic nitrogen | Alkylation, Acylation, Schiff base formation |
| C3 atom | Electrophilic | Electron deficiency from ring nitrogens | Nucleophilic substitution |
The amphoteric nature of the 1,2,4-triazole ring allows it to be both protonated and deprotonated. wikipedia.org The acid-base properties of this compound are influenced by its substituents.
For the parent 1H-1,2,4-triazole, two pKa values are significant:
The pKa of the conjugate acid (the triazolium ion) is approximately 2.19-2.45, indicating it is a weak base. chemicalbook.comwikipedia.org
The pKa for the deprotonation of the N-H proton is around 10.26, showing it is a weak acid. chemicalbook.comwikipedia.org
The protonation equilibrium can be represented as follows: In an acidic medium, the N4 atom readily accepts a proton to form the corresponding triazolium cation. youtube.com The pH of the medium determines the position of this equilibrium. youtube.com
| Compound | pKa (Conjugate Acid) | pKa (N-H Deprotonation) | Key Factors |
| 1H-1,2,4-Triazole (parent) | ~2.2-2.5 chemicalbook.comwikipedia.org | ~10.3 chemicalbook.comwikipedia.org | Baseline reference |
| This compound | Expected > 2.5 | N/A (N1-substituted) | The +M effect of the 5-NH₂ group increases N4 basicity, while the -I effect of the N1-benzyl group slightly decreases it. |
Reaction Mechanism Studies of Key Transformations
The synthesis of the 1,2,4-triazole ring system can be achieved through various cyclization strategies, some of which involve unique intermediates and reaction pathways.
Classic methods for forming the 1,2,4-triazole ring provide insight into the potential synthesis of the this compound scaffold.
Pellizzari Reaction: This synthesis involves the reaction of amides with hydrazides. The mechanism proceeds through the formation of an acyl amidrazone intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to yield the 1,2,4-triazole ring. chemicalbook.com
Einhorn-Brunner Reaction: This reaction involves the condensation of hydrazines with diacylamines in the presence of a weak acid. researchgate.net For instance, reacting a substituted hydrazine (B178648) with formylacetamide can produce a 1,5-disubstituted 1,2,4-triazole. chemicalbook.com
From Amidines: Amidines are versatile precursors for 1,2,4-triazole synthesis when reacted with various reagents and catalysts. chemicalbook.com For example, a copper-catalyzed system can be used to synthesize 1,3-disubstituted 1,2,4-triazoles from amidines and trialkylamines. isres.org
A plausible pathway to a 5-amino-1,2,4-triazole derivative starts from aminoguanidine (B1677879), which can react with a carboxylic acid derivative. The initial condensation forms a guanylhydrazone intermediate, which then cyclizes, often under heating, to form the 3-amino-1,2,4-triazole ring. Subsequent N-alkylation would install the benzyl group.
An intriguing pathway for 1,2,4-triazole synthesis involves the rearrangement of other heterocyclic systems through mesoionic intermediates. A study demonstrated the formation of 3-(phenylazo)-1,2,4-triazoles from a 5-chloro-2,3-diphenyltetrazolium salt and primary amines. nih.gov
The proposed mechanism suggests that the primary amine initially displaces the chlorine atom to form a 5-aminotetrazolium salt. nih.gov In the presence of a suitable base like triethylamine, this salt can deprotonate to form a Type B mesoionic tetrazolium-5-aminide. This highly reactive mesoionic intermediate is not stable and undergoes a ring-opening and recyclization cascade to ultimately form the more stable 1,2,4-triazole ring system. nih.gov This reaction highlights that the triazole scaffold can be derived from the rearrangement of a tetrazolium ring, showcasing the complex transformations possible in heterocyclic chemistry.
Modern synthetic methods often employ oxidative coupling to construct the 1,2,4-triazole ring, offering high efficiency and broad substrate scope. organic-chemistry.org
Copper-Catalyzed Oxidative Coupling: A common method involves a copper-catalyzed reaction that proceeds under an air atmosphere. researchgate.netorganic-chemistry.org This process facilitates sequential N-C and N-N bond-forming oxidative coupling reactions. For example, starting materials like amidines and hydrazines can be coupled in the presence of a copper catalyst and an oxidant (often atmospheric oxygen) to build the triazole ring. organic-chemistry.org The mechanism likely involves copper cycling through different oxidation states to mediate the formation of the necessary bonds.
Metal-Free Oxidative Cyclization: An alternative to metal catalysis is the use of iodine as a catalyst under oxidative conditions. isres.org For example, hydrazones and amines can undergo a cascade of C-H functionalization, double C-N bond formation, and subsequent oxidative aromatization, mediated by iodine, to yield 1,3,5-trisubstituted 1,2,4-triazoles. isres.org This approach avoids transition metals and utilizes readily available reagents.
These oxidative methods provide powerful and flexible routes to diversely substituted 1,2,4-triazoles and are mechanistically distinct from classical condensation reactions.
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
| This compound | C₉H₁₀N₄ |
| 1H-1,2,4-Triazole | C₂H₃N₃ |
| 4H-1,2,4-Triazole | C₂H₃N₃ |
| Formylacetamide | C₃H₅NO₂ |
| Aminoguanidine | CH₆N₄ |
| 5-chloro-2,3-diphenyltetrazolium salt | C₁₃H₁₀ClN₄⁺ |
| 3-(phenylazo)-1,2,4-triazole | C₈H₇N₅ |
| Triethylamine | C₆H₁₅N |
| Iodine | I₂ |
Derivatization and Functionalization Strategies
The strategic modification of this compound is a key aspect of its development in various chemical and medicinal contexts. Functionalization can be directed at the exocyclic amine, the benzyl substituent, or the triazole ring itself, enabling the synthesis of diverse molecular architectures.
The exocyclic amine group at the C5 position is a primary site for functionalization through acylation and alkylation reactions. These modifications are fundamental for introducing a variety of substituents that can alter the molecule's properties.
N-Acylation: The reaction of the 5-amino group with acylating agents such as acyl chlorides or anhydrides leads to the formation of amide derivatives. This transformation is crucial for extending the molecular scaffold and introducing new interaction points. For instance, in a study of related 3-phenyl-1,2,4-triazol-5-amines, regioselective acylation with benzoyl chloride was achieved, yielding the corresponding N-acylated products. acs.org The success of this regioselective acylation is significant, as 5-amino-1,2,4-triazoles can exist as different annular tautomers, which could theoretically lead to acylation on the ring nitrogens (N1, N2, or N4). acs.org The crystal structure of one such product, 14h, confirmed that the acyl group was indeed attached to the exocyclic amine, highlighting that this position is a favored site for acylation under certain conditions. acs.org This strategy allows for the introduction of various aryl and alkyl amide functionalities. acs.org
N-Alkylation: The primary amine can also undergo N-alkylation, a key process in organic synthesis for creating more complex amine structures. nih.gov While direct alkylation can sometimes be challenging to control and may lead to mixtures of mono- and di-alkylated products, specific methodologies have been developed. For example, N-alkylation is used to synthesize various biologically active compounds, including antiviral agents. nih.gov In related triazole systems, such as 1,2,4-triazole-5-thiones, N-alkylation with agents like formaldehyde (B43269) in the presence of morpholine (B109124) has been demonstrated after an initial S-alkylation step, indicating the feasibility of modifying the ring structure in a stepwise manner. nih.gov
Table 1: Examples of N-Acylation and N-Alkylation Reactions on the 5-Amino-1,2,4-Triazole Scaffold
| Reaction Type | Reagent(s) | Functional Group Introduced | Product Type | Reference(s) |
|---|---|---|---|---|
| N-Acylation | Benzoyl chloride | Benzamide | N-(3-Aryl-1H-1,2,4-triazol-5-yl)benzamide | acs.org |
| N-Acylation | 4-Fluorobenzoyl chloride | 4-Fluorobenzamide | N-(3-Aryl-1H-1,2,4-triazol-5-yl)-4-fluorobenzamide | acs.org |
| N-Alkylation | Formaldehyde, Morpholine | Morpholinomethyl | N-alkylated morpholino-triazolethiones | nih.gov |
| N-Alkylation | (1H-1,2,4-triazol-1-yl)methanol | (1H-1,2,4-triazol-1-yl)methyl | N-alkylated diamine | nih.gov |
The benzyl group offers another handle for derivatization, either at the benzylic methylene (B1212753) position or on the aromatic phenyl ring.
Benzylic Position Functionalization: The benzylic C-H bonds are susceptible to certain chemical transformations. For example, the Wohl-Ziegler reaction can be employed to brominate the benzylic position. wikipedia.org Furthermore, strong oxidizing agents like potassium permanganate (B83412) can oxidize the benzylic carbon to a carboxylic acid. wikipedia.org Milder, more selective oxidation to a carbonyl group can be achieved using reagents such as a complex of chromium trioxide and 3,5-dimethylpyrazole. wikipedia.org
Phenyl Ring Functionalization: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents such as nitro, halogen, or alkyl groups. The position of substitution (ortho, meta, para) will be directed by the existing benzyl moiety and the reaction conditions. Structure-activity relationship (SAR) studies on related triazole-based inhibitors have shown that substitutions on the N-1-benzyl group can be critical for biological activity. acs.org For example, a meta-phenoxy substitution on the benzyl ring was found to be important for the antiproliferative activity of certain N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides. acs.org
Direct functionalization of the 1,2,4-triazole ring is a powerful strategy for creating structurally unique derivatives. This can involve substitution at the ring's carbon or nitrogen atoms. A highly effective method for C-functionalization involves directed metalation. Specifically, N-benzyl-1,2,4-triazoles can be selectively magnesiated at the C5 position using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). acs.org This generates a stable magnesiated intermediate that can be trapped by a wide array of electrophiles, leading to the formation of 5-substituted-1,2,4-triazoles in high yields. acs.org This method provides a regioselective route to derivatives that would be difficult to access otherwise.
Table 2: C5-Functionalization of N-Benzyl-1,2,4-triazole via Magnesiation
| Electrophile | Reagent Type | C5-Substituent Introduced | Reference(s) |
|---|---|---|---|
| Iodine | Halogenating Agent | -I | acs.org |
| Allyl Bromide | Alkylating Agent | -CH₂CH=CH₂ | acs.org |
| Benzaldehyde | Aldehyde | -CH(OH)Ph | acs.org |
| Benzoyl Chloride | Acylating Agent | -C(O)Ph | acs.org |
To adapt this compound for specific applications, such as in chemical biology or targeted drug delivery, it can be derivatized with chemical tags or linkers. This involves attaching moieties like fluorescent dyes, biotin (B1667282) for affinity purification, or linker arms for conjugation to larger molecules like proteins or polymers. acs.org The design of Itraconazole (B105839) derivatives, for example, utilized an aniline (B41778) moiety as a linchpin to attach various scaffolds through a stable amide bond. acs.org Similarly, complex heterocyclic systems can be linked to the triazole core to create hybrid molecules with novel properties. rsc.org The synthesis of bis-triazoles, where two triazole rings are connected by an alkane chain, is another example of using linkers to create dimeric structures. mdpi.com
Regioselectivity in Chemical Transformations of this compound
Regioselectivity is a critical consideration in the chemical transformation of this compound due to the presence of multiple nucleophilic centers: the exocyclic amino group and the N1, N2, and N4 atoms of the triazole ring, as well as potentially reactive C-H bonds. The outcome of a reaction is highly dependent on the reagents, reaction conditions, and the inherent electronic properties of the tautomers present in the solution. acs.org
N-Acylation: As discussed previously, acylation presents a challenge in regioselectivity. Annular tautomerism means that N1, N2, and N4 are all potential sites of acylation, in addition to the primary exocyclic amine. acs.org However, studies on analogous systems have demonstrated that conditions can be optimized to favor acylation specifically on the exocyclic 5-amino group, a finding confirmed by X-ray crystallography. acs.org This selectivity is crucial for synthesizing inhibitors where the amide fragment must be in a precise orientation. acs.org
N-Alkylation: The alkylation of the triazole ring nitrogens is also a complex issue. The relative nucleophilicity of the N1, N2, and N4 atoms can be influenced by the substituent at N1 (the benzyl group) and the amino group at C5. In related NH-1,2,3-triazoles, the use of a removable bromo substituent has been shown to direct alkylation specifically to the N2 position, suppressing other undesired alkylation pathways. organic-chemistry.org This highlights the use of directing groups to control regioselectivity in triazole chemistry.
C-H Functionalization: In contrast to the challenges with N-functionalization, C-H functionalization can be achieved with high regioselectivity. The use of kinetic bases like TMPMgCl·LiCl allows for deprotonation at the most acidic C-H bond, which in the case of N-benzyl-1,2,4-triazole, is at the C5 position. acs.org This method cleanly provides C5-functionalized products, avoiding reaction at the less acidic C3 position or the benzyl group. acs.org
Table 3: Summary of Regioselectivity in Key Reactions
| Reaction Type | Targeted Position | Key Factor(s) for Selectivity | Resulting Structure | Reference(s) |
|---|---|---|---|---|
| N-Acylation | Exocyclic N-amino | Optimized reaction conditions (e.g., specific base/solvent) | 5-Acylamino-1-benzyl-1H-1,2,4-triazole | acs.org |
| C-H Metalation | C5-H | Use of a strong, non-nucleophilic base (TMPMgCl·LiCl) | 1-Benzyl-5-substituted-1H-1,2,4-triazole | acs.org |
| N-Alkylation (Annular) | N2 | Use of a directing group (e.g., bromine) in related isomers | 2-Alkyl-1-benzyl-1H-1,2,3-triazole | organic-chemistry.org |
Vi. Coordination Chemistry and Ligand Applications of N Benzyl 1h 1,2,4 Triazol 5 Amine Scaffolds
Design and Synthesis of N-benzyl-1H-1,2,4-triazol-5-amine Based Ligands
The strategic design of ligands derived from this compound is crucial for targeting specific coordination geometries and metal ion affinities. Synthesis often involves multi-step reactions to build complex architectures around the core triazole scaffold.
A key strategy in ligand design is the creation of tripodal and multidentate structures, which can encapsulate a metal ion, leading to stable complexes with well-defined geometries. An exemplary tripodal ligand is tris[(1-benzyltriazol-4-yl)methyl]amine (tbta), which is built upon a benzyl-triazole framework. nih.gov The synthesis of such ligands often involves the reaction of a central amine core with multiple arms containing the N-benzyl-triazole moiety. This approach creates a pre-organized cavity suitable for metal ion binding.
The general principle of constructing multidentate ligands can also be seen in systems using a 1,3,5-triazine (B166579) core, where sequential substitution reactions with amines build up complex, polynucleating structures. researchgate.net Similarly, derivatizing the amino group or other positions on the N-benzyl-1,2,4-triazole ring allows for the attachment of multiple coordinating arms, leading to ligands with varying denticity. For instance, linking two triazole units can lead to bidentate or bridging ligands capable of forming dinuclear complexes. acs.org
Furthermore, the introduction of different functional groups onto the triazole scaffold can influence metal ion selectivity. For example, ligands incorporating carboxylic acid groups, such as 3-amino-1H-1,2,4-triazole-5-carboxylic acid (H2atrc), provide both nitrogen and oxygen donor sites, enabling the formation of diverse structures ranging from discrete mononuclear complexes to multidimensional polymers with ions like Zn(II), Mn(II), and Fe(II). mdpi.com The choice of substituents on the benzyl (B1604629) group can also electronically tune the donor properties of the triazole nitrogen atoms, subtly influencing the stability and properties of the resulting metal complexes.
Formation and Characterization of Metal Complexes
Ligands based on the this compound scaffold readily form complexes with a wide array of transition metals. The characterization of these complexes is essential to understand their structure, bonding, and properties.
Derivatives of the 1,2,4-triazole-5-amine core have been shown to coordinate with numerous first-row transition metals. For example, ligands derived from 1H-1,2,4-triazol-3-amine have been used to synthesize complexes with Cr(III), Ni(II), and Zn(II). researchgate.net The coordination of 3-amino-1H-1,2,4-triazole-5-carboxylic acid with Mn(II), Fe(II), and Zn(II) has resulted in the formation of discrete mononuclear and dinuclear complexes as well as polymeric structures. mdpi.com
A notable example involving a benzyl-triazole derivative is the formation of a five-coordinate Co(II) complex with the tripodal ligand tris[(1-benzyltriazol-4-yl)methyl]amine (tbta) and an imidazole (B134444) molecule. nih.gov The resulting complex, Co(imidazole)(tbta)₂, showcases the ability of the tripodal ligand to create a specific coordination pocket around the cobalt ion. nih.gov The versatility of the triazole scaffold is also demonstrated in its ability to form complexes with heavier transition metals, such as the Ir(III) and Rh(III) metallacycles derived from a 1,2,3-triazole ligand, which form bimetallic structures. acs.org
For the complex Co(imidazole)(tbta)₂, crystallographic analysis revealed a distorted trigonal bipyramidal geometry around the Co(II) center. nih.gov The three nitrogen atoms from the triazole rings of the tbta ligand occupy the equatorial positions, while the apical positions are filled by the ligand's bridgehead amine nitrogen and the nitrogen from the imidazole ligand. nih.gov
In a different study, a mononuclear complex of Mn(II) with 3-amino-1H-1,2,4-triazole-5-carboxylic acid, [Mn(Hatrc)₂(H₂O)₂], was found to have a distorted octahedron geometry. mdpi.com The equatorial plane is formed by nitrogen and oxygen atoms from two ligand molecules, with two water molecules in the axial positions. mdpi.com The crystal structure of 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine has also been determined, showing a dihedral angle of 81.05 (5)° between the benzene (B151609) and triazole rings and intermolecular hydrogen bonding that links molecules into infinite chains. nih.govnih.gov
Table 1: Selected Crystallographic Data for Triazole-Based Metal Complexes
| Compound | Metal Ion | Coordination Geometry | Key Structural Features | Reference |
| Co(C₃H₄N₂)(C₃₀H₃₀N₁₀)₂ | Co(II) | Distorted Trigonal Bipyramidal | Five-coordinate complex with tripodal tbta ligand and one imidazole ligand. | nih.gov |
| [Mn(Hatrc)₂(H₂O)₂] | Mn(II) | Distorted Octahedron | Mononuclear complex with two bidentate Hatrc⁻ ligands and two aqua ligands. | mdpi.com |
| [Fe₂(Hatrc)₄(OH)₂] | Fe(II) | Not specified | Dinuclear complex. | mdpi.com |
| [Zn(Hatrc)₂(H₂O)] | Zn(II) | Not specified | Mononuclear complex. | mdpi.com |
| Dinuclear [Ir(Cp*)Cl]₂ complex with triazole ligand | Ir(III) | Metallacycle | Bimetallic complex formed via N-directed C-H activation. | acs.org |
Spectroscopic techniques are vital for confirming the synthesis of ligands and for studying the nature of the metal-ligand bond in the resulting complexes. Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed.
In the synthesis of Schiff bases derived from 1,2,4-triazole (B32235), FT-IR spectroscopy is used to confirm the presence of key functional groups, such as the imine (C=N) stretching vibration, which typically appears around 1603 cm⁻¹. The C-S and C=N (triazole ring) bands are also identifiable. ¹H-NMR spectroscopy is used to confirm the structure by showing characteristic signals for aromatic and aliphatic protons. Upon complexation with a metal ion, shifts in the positions of these characteristic bands in the IR or NMR spectrum can provide evidence of coordination. For example, a change in the vibrational frequency of the C=N group in the triazole ring can indicate that one of the nitrogen atoms is involved in bonding with the metal center. researchgate.net These spectroscopic methods, when used in conjunction with X-ray crystallography, provide a comprehensive understanding of the structure and bonding in metal complexes of this compound based ligands. researchgate.net
Catalytic Applications of this compound Derived Ligands
Ligands derived from the this compound scaffold are of significant interest in the field of catalysis, primarily due to the coordination properties of the 1,2,4-triazole ring. The nitrogen-rich heterocycle can effectively bind to and stabilize transition metal ions, which are central to many catalytic processes. These ligands play a crucial role in enhancing the efficacy, selectivity, and stability of metal catalysts in a variety of organic transformations.
A key function of ligands in catalysis is the stabilization of specific metal oxidation states that are active in a catalytic cycle. For many copper-catalyzed reactions, the active species is Copper(I) (Cu(I)). However, Cu(I) is often prone to disproportionation into Copper(II) (Cu(II)) and elemental copper or oxidation to the more stable Cu(II) state, particularly in aerobic conditions.
Ligands based on the 1,2,4-triazole framework, such as derivatives of this compound, are particularly adept at stabilizing the Cu(I) oxidation state. Research on polytriazolylamine ligands has demonstrated their capacity to act as powerful stabilizing agents for Cu(I), effectively protecting it from both oxidation and disproportionation. nih.gov This stabilization is achieved through the formation of robust coordination complexes where the nitrogen atoms of the triazole ring donate electron density to the metal center. This coordination environment shields the Cu(I) ion and modulates its electronic properties, thereby preserving its catalytic activity throughout the reaction cycle. Studies on copper complexes with other substituted 1,2,4-triazoles, like 3-methyl-5-pyridin-2-yl-1,2,4-triazole, further underscore the ability of this heterocyclic system to form stable coordination polymers and complexes with copper ions. rsc.orgnih.gov
The ability to maintain a high concentration of the active Cu(I) species is critical for achieving high reaction rates and yields. Therefore, the stabilizing effect of this compound-derived ligands is a fundamental aspect of their utility in catalysis.
The most prominent catalytic application for copper-triazole complexes is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". benthamdirect.com This reaction facilitates the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. benthamdirect.com While much of the literature focuses on the formation of 1,2,3-triazoles, copper catalysis is also pivotal in the synthesis of the 1,2,4-triazole core itself. researchgate.net
Ligands derived from this compound are expected to be highly effective in promoting CuAAC reactions. Their role extends beyond merely stabilizing the Cu(I) catalyst. The ligand can:
Increase Catalyst Solubility: By modifying the peripheral groups of the ligand, such as the benzyl group, the solubility of the copper complex in various organic solvents or aqueous media can be tailored.
Enhance Reaction Rates: The ligand's electronic and steric properties can influence the reactivity of the copper center, accelerating the key steps in the catalytic cycle. nih.gov
Prevent Catalyst Aggregation: The ligand can prevent the formation of inactive copper aggregates, ensuring that a maximal number of catalytic sites are available.
The table below summarizes the typical components and products of a CuAAC reaction where a ligand such as one derived from this compound would play a crucial role.
Table 1: Key Components in a Typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
| Component | Role in Reaction | Example |
| Catalyst | Metal center for the reaction | Copper(I) source (e.g., CuI, CuSO₄/ascorbate) |
| Ligand | Stabilizes catalyst, enhances activity | This compound derivative |
| Substrate 1 | 1,3-dipole component | Benzyl azide (B81097) |
| Substrate 2 | Dipolarophile component | Phenylacetylene |
| Product | 5-membered heterocyclic ring | 1,4-disubstituted 1,2,3-triazole |
Beyond the classic CuAAC, these ligands can also be applied in other related copper-catalyzed transformations, including cross-coupling reactions and oxidative coupling processes. researchgate.net
The mechanism of the CuAAC reaction, mediated by ligands like those derived from this compound, is a well-studied catalytic cycle. The ligand plays an integral role in nearly every step.
Formation of Copper(I) Acetylide: The cycle begins with the reaction between the terminal alkyne and the Cu(I)-ligand complex. The ligand facilitates the deprotonation of the alkyne and the formation of a key intermediate, a copper(I) acetylide. The presence of the ligand modulates the acidity of the alkyne C-H bond and stabilizes the resulting acetylide species.
Coordination of the Azide: The organic azide then coordinates to the copper center of the acetylide intermediate. The steric and electronic properties of the triazole ligand influence the orientation of this coordination, which is a critical factor in determining the regioselectivity of the reaction.
Cycloaddition and Ring Formation: This is followed by the intramolecular cycloaddition step. The azide attacks the alkyne, leading to the formation of a six-membered copper(I) triazolide intermediate. benthamdirect.com This step is the regioselectivity-determining step, almost exclusively yielding the 1,4-isomer.
Protonolysis and Catalyst Regeneration: The cycle concludes with the protonolysis of the copper(I) triazolide, which releases the final 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I)-ligand catalyst, allowing it to re-enter the cycle.
Similarly, in the copper-catalyzed synthesis of 1,2,4-triazoles, mechanistic studies point to a copper-mediated oxidative cycloaddition pathway. In one proposed mechanism, copper(II) mediates the formation of a 1,3,5-triazapentadienate intermediate, which then undergoes a two-electron oxidation mediated by two Cu(II) ions to yield the triazolate and Cu(I) cations. acs.org In these complex transformations, the triazole-based ligand is crucial for mediating the redox processes of the copper center and stabilizing the various intermediates involved.
Vii. Emerging Applications in Materials Science and Industrial Catalysis Involving N Benzyl 1h 1,2,4 Triazol 5 Amine Derivatives
Integration into Functional Materials
The adaptability of the N-benzyl-1H-1,2,4-triazol-5-amine scaffold makes it a valuable component in the design of new functional materials. Its derivatives can be integrated into larger structures, such as polymers and supramolecular assemblies, to impart specific and desirable properties.
Incorporation into Polymer Matrices for Specific Properties
Derivatives of this compound can be incorporated into polymer matrices to enhance or introduce new functionalities. The presence of the triazole ring and the amine group provides sites for interaction—such as hydrogen bonding or covalent linkage—with polymer chains. This integration can lead to materials with improved thermal stability, flame retardancy, or metal-coordinating capabilities. While specific research on incorporating this compound itself is emerging, the principles are well-established for triazole-containing compounds. For instance, the nitrogen-rich triazole rings can enhance the char-forming ability of a polymer upon heating, which is a key mechanism for flame retardancy. Furthermore, these derivatives can act as ligands, binding to metal ions and creating polymer-based composites with catalytic or antimicrobial properties.
Applications in Supramolecular Materials and Crystal Engineering
Supramolecular chemistry and crystal engineering rely on the predictable, non-covalent interactions between molecules to build well-ordered, functional assemblies. Derivatives of this compound are excellent candidates for this field due to their capacity for forming strong, directional hydrogen bonds.
| Parameter | Value |
|---|---|
| Molecular Formula | C9H10N4S |
| Molecular Weight | 206.27 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 9.870 Å, b = 9.6370 Å, c = 10.398 Å |
| Dihedral Angle (Benzene-Triazole) | 81.05° |
| Key Intermolecular Interaction | N—H⋯N Hydrogen Bonds |
Advanced Catalytic Systems Beyond Traditional Organic Synthesis
The utility of this compound derivatives extends into catalysis, where they are being explored for use in advanced, sustainable chemical processes.
Heterogeneous Catalysis with Triazole-Based Materials
A significant goal in industrial chemistry is the development of heterogeneous catalysts, which exist in a different phase (typically solid) from the reactants (typically liquid or gas). This setup simplifies the separation of the catalyst from the product, making the catalyst reusable and the process more efficient and environmentally friendly.
Triazole derivatives are ideal for creating such systems. They can be chemically attached (anchored) to solid supports like silica (B1680970) (SBA-15) or alumina-titania. rsc.orgrsc.orghuji.ac.il The triazole ring then acts as a stable ligand that binds to a catalytically active metal, such as Ruthenium(II) or Copper. rsc.orgrsc.orghuji.ac.il This immobilization prevents the metal from leaching into the reaction mixture. For example, a Ruthenium(II) complex anchored to a triazole-modified SBA-15 support has been shown to be a highly efficient and reusable catalyst for reactions like hydrogen transfer and multicomponent "click" reactions. rsc.orghuji.ac.il Such catalysts can be used multiple times without a significant loss of activity, demonstrating their robustness. rsc.orghuji.ac.il
Sustainable and Green Chemistry Applications
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. wjbphs.com The synthesis and application of this compound derivatives align with several key principles of green chemistry.
Modern synthetic methods are being developed to produce these compounds more sustainably. mdpi.com Techniques such as microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often lead to higher yields compared to conventional heating. rsc.org Furthermore, the use of greener solvents, like water, is a significant advancement. wjbphs.com An ultrasonic-assisted synthesis of a triazole derivative in water was shown to achieve over 98% conversion with a 92% isolated yield, while reducing the required amount of catalyst by 80% compared to traditional thermal methods. Another approach uses air as a clean, inexpensive oxidant for the synthesis of 1,2,4-triazole (B32235) derivatives, avoiding the need for harsher chemical oxidants. rsc.org
| Method | Energy Source | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | Thermal (Oil Bath) | Organic (e.g., DMF, Acetonitrile) | Traditional method | |
| Microwave-Assisted | Microwave Irradiation | Organic or Solvent-free | Reduced reaction time, often higher yields | rsc.org |
| Ultrasonic-Assisted | Ultrasonic Waves | Water | High conversion, reduced catalyst loading, green solvent | |
| Heterogeneous Catalysis | Thermal | Various (e.g., Ethanol, Water) | Use of air as oxidant, catalyst is recyclable | rsc.org |
Viii. Future Research Directions and Unexplored Avenues for N Benzyl 1h 1,2,4 Triazol 5 Amine
Development of Novel and Efficient Synthetic Pathways
While classical methods for synthesizing 1,2,4-triazoles exist, future research should focus on developing more efficient, sustainable, and versatile synthetic routes to N-benzyl-1H-1,2,4-triazol-5-amine and its derivatives.
Key Research Objectives:
Catalyst-Free and Metal-Free Syntheses: Exploring catalyst-free methods, such as those involving the ring opening and intramolecular cyclization of different heterocyclic precursors, could provide more environmentally friendly and cost-effective pathways. rsc.org A recently developed metal-free, three-component reaction for synthesizing 1,4,5-trisubstituted-1,2,3-triazoles showcases the potential of such strategies. frontiersin.org
One-Pot Reactions: Designing one-pot, multi-component reactions can significantly improve efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste. rsc.orgisres.org Copper-catalyzed one-pot methods have already proven effective for preparing various 3,5-disubstituted-1,2,4-triazoles from amides and nitriles. frontiersin.orgnih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times and improve yields, as demonstrated in the synthesis of related triazole derivatives. nih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in scalability, safety, and process control, representing a promising avenue for the large-scale production of functionalized triazoles. rsc.org
Potential Starting Materials and Approaches:
| Approach | Starting Materials | Potential Advantages |
|---|---|---|
| Deamination Annulation | Nitriles and hydrazines | Rapid, efficient, tolerates various functional groups. rsc.org |
| Ring Opening/Cyclization | Arylidene thiazolone and aryl/alkyl-hydrazines | Catalyst-free, broad substrate scope, scalable. rsc.org |
| Oxidative C-H Functionalization | Amidines and various amines | Utilizes readily available materials, flexible. isres.org |
In-depth Mechanistic Studies of Complex Reactions
A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and designing new transformations.
Areas for Mechanistic Investigation:
Tautomerism: The 1,2,4-triazole (B32235) ring exists in two main tautomeric forms (1H and 4H), and the position of the benzyl (B1604629) and amino groups can influence this equilibrium. nih.gov Detailed spectroscopic and computational studies are needed to understand the predominant tautomers of this compound under various conditions.
Regioselectivity of Functionalization: Due to the presence of multiple nitrogen atoms and a reactive amino group, electrophilic and nucleophilic reactions can occur at different positions. researchgate.net Future studies should aim to elucidate the factors controlling the regioselectivity of alkylation, acylation, and arylation reactions. For instance, selective N-1 alkylation of 1H-1,2,4-triazole has been achieved using specific base and solvent systems. chemicalbook.com
Role of Catalysts: For metal-catalyzed reactions, such as cross-coupling, it is essential to investigate the catalytic cycle, the nature of the active catalytic species, and the ligand's role in promoting the desired transformation. researchgate.net
Exploration of Advanced Computational Chemistry Methodologies
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict the properties and reactivity of this compound, guiding experimental work. dnu.dp.ua
Future Computational Studies Could Focus On:
Structural and Electronic Properties: DFT calculations can be used to determine the optimized geometry, frontier molecular orbital (FMO) energies (HOMO-LUMO), and molecular electrostatic potential (MEP) maps. gazi.edu.tr These parameters provide insights into the molecule's kinetic stability, reactivity, and potential sites for electrophilic and nucleophilic attack. gazi.edu.trresearchgate.net
Reaction Pathway Modeling: Simulating reaction pathways can help to understand mechanisms, predict transition states, and calculate activation energies, aiding in the optimization of synthetic procedures. dnu.dp.ua
Spectroscopic Predictions: Calculating theoretical NMR, IR, and UV-Vis spectra can assist in the structural characterization of new derivatives and help interpret experimental data. dnu.dp.uaacs.org
Example of Calculable Reactivity Descriptors:
| Descriptor | Significance |
|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. gazi.edu.tr |
| Electrophilicity Index | Measures the propensity of a species to accept electrons. gazi.edu.tr |
| Chemical Potential | Describes the tendency of electrons to escape from an equilibrium system. gazi.edu.tr |
Design of Next-Generation Ligands for Catalysis and Coordination Chemistry
The 1,2,4-triazole nucleus is an effective ligand in coordination chemistry, capable of bridging metal centers to form coordination polymers and metal-organic frameworks (MOFs). researchgate.netwikipedia.org The this compound, with its multiple coordination sites (triazole nitrogens and the exocyclic amino group), is a prime candidate for designing novel ligands.
Research Opportunities:
Synthesis of Metal Complexes: Systematic exploration of reactions with various transition metals (e.g., Cu(II), Co(II), Zn(II)) to synthesize new mononuclear and polynuclear complexes. researchgate.net
Catalytic Applications: Investigating the catalytic activity of these new metal complexes in organic transformations, such as cross-coupling reactions, oxidations, and reductions. guidechem.com The triazole scaffold itself can participate in catalysis. chemscene.com
Magnetic and Optical Materials: 4-amino-1,2,4-triazole (B31798) ligands are known to propagate magnetic interactions between metal ions. researchgate.net The complexes of this compound could be explored for interesting magnetic or photoluminescent properties.
Potential for Advanced Materials with Tailored Properties
The inherent properties of the 1,2,4-triazole ring, such as high nitrogen content, thermal stability, and hydrogen bonding capability, make it a valuable component for advanced materials. nih.gov
Future research could explore the incorporation of this compound into:
Polymers and Metal-Organic Frameworks (MOFs): The bifunctional nature of the molecule (amino group and triazole ring) allows it to act as a monomer or a linker in the synthesis of novel polymers and MOFs with potentially tailored porosity, thermal stability, and functional properties. researchgate.net
Corrosion Inhibitors: Triazole derivatives are effective corrosion inhibitors for metals like copper. The specific structure of this compound could offer enhanced protective properties.
Optical Materials: The combination of aromatic systems (benzyl and triazole) suggests that derivatives could be developed for applications in organic light-emitting diodes (OLEDs) or as optical sensors. rsc.org
Interdisciplinary Research Opportunities in Pure Chemistry
The versatility of the this compound scaffold opens doors to various interdisciplinary areas within pure chemistry.
Potential Collaborative Avenues:
Supramolecular Chemistry: The hydrogen bond donor (N-H) and acceptor (N atoms) sites on the molecule are ideal for building complex supramolecular assemblies, such as ion-pair receptors, gels, and liquid crystals. rsc.org The triazole ring can engage in a variety of non-covalent interactions, including hydrogen and halogen bonding. rsc.org
Chemical Sensing: Functionalized derivatives could be designed as chemosensors for detecting specific anions or metal cations through colorimetric or fluorometric changes upon binding. rsc.org
Organocatalysis: The triazole moiety can be explored as a platform for developing new organocatalysts, leveraging its ability to activate substrates through hydrogen bonding or by acting as a precursor to N-heterocyclic carbenes.
Q & A
Basic: What are the optimal synthetic routes for N-benzyl-1H-1,2,4-triazol-5-amine, and how can reaction yields be improved?
Answer:
The synthesis typically involves nucleophilic substitution between benzyl halides and 1H-1,2,4-triazol-5-amine under basic conditions. Key variables include:
- Base selection : Potassium carbonate or sodium hydroxide enhances reactivity by deprotonating the triazole amine .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilicity.
- Microwave-assisted synthesis : Reduces reaction time (from hours to minutes) and increases yield by 15–20% compared to conventional heating .
Table 1 : Comparative yields under different conditions:
| Method | Yield (%) | Time |
|---|---|---|
| Conventional heating | 65–70 | 6–8 h |
| Microwave irradiation | 80–85 | 30 min |
Advanced: How does tautomerism in this compound affect its crystallographic analysis?
Answer:
The compound exhibits tautomerism between 1H- and 4H-forms, complicating structural elucidation. Methodological approaches include:
- X-ray crystallography : SHELXL ( ) resolves tautomeric states by analyzing bond lengths and hydrogen-bonding networks. For example, planar triazole rings (dihedral angles <5°) favor the 1H-form, while non-planar structures suggest 4H-tautomers .
- Solid-state NMR : Distinguishes tautomers via ¹⁵N chemical shifts (e.g., ¹⁵N-labeled derivatives as in ).
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., benzyl CH₂ at δ 4.5–5.0 ppm) and confirms substitution patterns .
- IR spectroscopy : Identifies NH stretches (~3400 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 215) and fragmentation pathways .
Advanced: How can computational modeling predict the bioactivity of this compound derivatives?
Answer:
- Docking studies : Use software like AutoDock to simulate interactions with targets (e.g., ketol-acid reductoisomerase, implicated in antimicrobial activity ).
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with inhibitory potency .
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
Basic: What are the common pitfalls in analyzing the solubility and stability of this compound?
Answer:
- pH-dependent solubility : Protonation of the triazole amine at pH <3 increases aqueous solubility but may degrade the compound .
- Oxidative degradation : Thioether analogs (e.g., ) are prone to sulfoxide formation; stabilize with antioxidants like BHT.
Advanced: How does isotopic labeling (e.g., ¹⁵N) aid in metabolic pathway tracing?
Answer:
- ¹⁵N-labeled derivatives (e.g., ) enable tracking via LC-MS/MS, identifying metabolites like hydroxylated or glucuronidated forms.
- Isotope enrichment : Synthesize using ¹⁵NH₄Cl in the triazole ring to monitor hepatic clearance and renal excretion .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Toxicity mitigation : Use fume hoods and PPE due to potential carcinogenicity (analogous to ).
- Waste disposal : Neutralize acidic byproducts before disposal to prevent environmental contamination .
Advanced: How can structural modifications enhance its application in energetic materials?
Answer:
- Nitration : Introduce nitro groups at the triazole C3 position to improve detonation velocity (e.g., as in ).
- Salt formation : Pair with guanidinium cations ( ) to reduce sensitivity while maintaining thermal stability (>300°C).
Basic: What analytical methods resolve contradictions in reported solubility data?
Answer:
- Standardized protocols : Use shake-flask methods with HPLC-UV quantification (e.g., reports 18.1 µg/mL at pH 7.4).
- Temperature control : Solubility varies by ±5% between 25°C and 37°C; report conditions explicitly .
Advanced: How does the compound’s heterocyclic core influence its role in drug design?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
